molecular formula C8H8NaO3S B147469 Sodium 4-vinylbenzenesulfonate CAS No. 2695-37-6

Sodium 4-vinylbenzenesulfonate

Cat. No. B147469
M. Wt: 207.20 g/mol
InChI Key: OMSKWMHSUQZBRS-UHFFFAOYSA-N
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Patent
US08668984B2

Procedure details

Portions of 17 ml of each of these three dispersions were combined in a 60 ml bottle beaker. The blend was charged with the coating agents 1-vinyl-2-pyrrolidone (NVP), vinyl acetate (VA), itaconic acid (ITA) and p-styrenesulfonic acid sodium salt (SSS) to give a weight ratio of coating agent to carbon black of 1.17 and mole fractions as: NVP (0.62), VA (0.14), ITA (0.12) and SSS (0.12).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](N1CCCC1=O)=C.[C:9]([O:12][CH:13]=[CH2:14])(=[O:11])[CH3:10].C(O)(=O)C(CC(O)=O)=C.[Na+:24].[CH2:25]=[CH:26][C:27]1[CH:32]=[CH:31][C:30]([S:33]([O-:36])(=[O:35])=[O:34])=[CH:29][CH:28]=1>>[CH4:1].[C:9]([O:12][CH:13]=[CH2:14])(=[O:11])[CH3:10].[Na+:24].[CH2:25]=[CH:26][C:27]1[CH:28]=[CH:29][C:30]([S:33]([O-:36])(=[O:35])=[O:34])=[CH:31][CH:32]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles
[Na+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08668984B2

Procedure details

Portions of 17 ml of each of these three dispersions were combined in a 60 ml bottle beaker. The blend was charged with the coating agents 1-vinyl-2-pyrrolidone (NVP), vinyl acetate (VA), itaconic acid (ITA) and p-styrenesulfonic acid sodium salt (SSS) to give a weight ratio of coating agent to carbon black of 1.17 and mole fractions as: NVP (0.62), VA (0.14), ITA (0.12) and SSS (0.12).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](N1CCCC1=O)=C.[C:9]([O:12][CH:13]=[CH2:14])(=[O:11])[CH3:10].C(O)(=O)C(CC(O)=O)=C.[Na+:24].[CH2:25]=[CH:26][C:27]1[CH:32]=[CH:31][C:30]([S:33]([O-:36])(=[O:35])=[O:34])=[CH:29][CH:28]=1>>[CH4:1].[C:9]([O:12][CH:13]=[CH2:14])(=[O:11])[CH3:10].[Na+:24].[CH2:25]=[CH:26][C:27]1[CH:28]=[CH:29][C:30]([S:33]([O-:36])(=[O:35])=[O:34])=[CH:31][CH:32]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC=C
Name
Type
product
Smiles
[Na+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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